molecular formula C20H30O3 B7769967 3-Hydroxyandrost-5-ene-17-carboxylic acid

3-Hydroxyandrost-5-ene-17-carboxylic acid

Cat. No.: B7769967
M. Wt: 318.4 g/mol
InChI Key: MGMOLZNAUACBCR-UHFFFAOYSA-N
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Description

3-Hydroxyandrost-5-ene-17-carboxylic acid is a steroidal compound with the molecular formula C20H30O3 It is a derivative of androstane, featuring a hydroxyl group at the third position and a carboxylic acid group at the seventeenth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyandrost-5-ene-17-carboxylic acid typically involves the hydroxylation of androst-5-ene-17-carboxylic acid. This can be achieved through various chemical reactions, including the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, and the temperature is maintained at a specific range to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyandrost-5-ene-17-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the third position can be oxidized to form a ketone, resulting in the formation of 3-oxoandrost-5-ene-17-carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 3-hydroxyandrost-5-ene-17-methanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products:

    Oxidation: 3-oxoandrost-5-ene-17-carboxylic acid.

    Reduction: 3-hydroxyandrost-5-ene-17-methanol.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound.

Scientific Research Applications

3-Hydroxyandrost-5-ene-17-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other steroidal compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biological processes and its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the treatment of hormonal disorders and as an anti-inflammatory agent.

    Industry: It is utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of 3-Hydroxyandrost-5-ene-17-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group at the third position and the carboxylic acid group at the seventeenth position play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, influencing processes such as hormone regulation and inflammation.

Comparison with Similar Compounds

    3-Oxoandrost-5-ene-17-carboxylic acid: Similar structure but with a ketone group at the third position.

    3-Hydroxyandrost-5-ene-17-methanol: Similar structure but with a hydroxyl group at the seventeenth position instead of a carboxylic acid group.

    Androst-5-ene-17-carboxylic acid: Lacks the hydroxyl group at the third position.

Uniqueness: 3-Hydroxyandrost-5-ene-17-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h3,13-17,21H,4-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMOLZNAUACBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(CCC(C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60908270
Record name 3-Hydroxyandrost-5-ene-17-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10325-79-8
Record name NSC119154
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC96928
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxyandrost-5-ene-17-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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